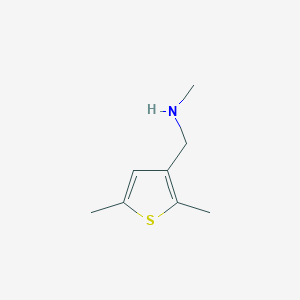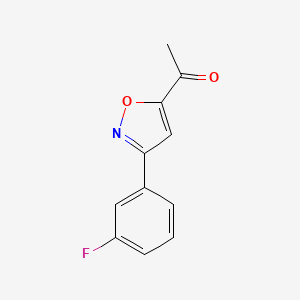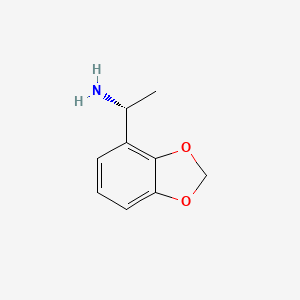
(2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the thiophene ring, and a methylamine group attached to the 3 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylthiophene with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various thiophene derivatives. These methods are advantageous due to their high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry: In chemistry, (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, thiophene derivatives have been studied for their potential as antimicrobial and anticancer agents. The presence of the thiophene ring system in this compound makes it a candidate for further exploration in drug discovery .
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antihypertensive, and anti-atherosclerotic effects.
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs). The compound’s stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which are involved in the transmission of pain signals .
Comparison with Similar Compounds
Thiophene: The parent compound, thiophene, is a simple five-membered ring containing one sulfur atom.
2,5-Dimethylthiophene: This compound is similar to (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine but lacks the methylamine group.
3-Methylthiophene: Another related compound, 3-methylthiophene, has a single methyl group at the 3 position.
Uniqueness: this compound is unique due to the presence of both methyl groups and a methylamine group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13NS/c1-6-4-8(5-9-3)7(2)10-6/h4,9H,5H2,1-3H3 |
InChI Key |
QSMFVRYERLESQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B12049573.png)
![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)

![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)
![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
